molecular formula C19H16ClN5O6S B611717 VR23

VR23

Cat. No.: B611717
M. Wt: 477.9 g/mol
InChI Key: PDQVZPPIHADUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .

Mode of Action

This compound acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .

Result of Action

The primary result of this compound’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, this compound appears to have little effect on noncancerous cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents

Preparation Methods

The synthesis of VR23 involves a hybrid approach that incorporates a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore . The detailed synthetic route includes the following steps:

Chemical Reactions Analysis

VR23 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VR23 has a wide range of scientific research applications, including:

Biological Activity

VR23 is a novel compound recognized for its significant biological activity, particularly as a proteasome inhibitor with notable anticancer and anti-inflammatory properties. This article explores the compound's mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound is a quinoline-sulfonyl hybrid compound that primarily targets the β2 subunit of the 20S proteasome. Its unique structure differentiates it from other known proteasome inhibitors, allowing it to selectively induce apoptosis in cancer cells while sparing non-cancerous cells . This selectivity is crucial in minimizing side effects typically associated with cancer therapies.

Proteasome Inhibition

This compound functions by inhibiting proteasome activity, which is essential for protein degradation and regulation within cells. The compound exhibits varying inhibitory effects on different proteasome activities:

  • Chymotrypsin-like activity : IC50 = 50-100 nmol/L
  • Caspase-like activity : IC50 = 3 μmol/L
  • Trypsin-like activity : IC50 = 1 nmol/L .

Molecular docking studies have confirmed that this compound effectively binds to the β2 subunit with low energy conformations, indicating a strong interaction that leads to its biological effects .

Anti-Inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated potent anti-inflammatory effects. In studies using the LPS-induced THP-1 monocyte model, this compound was shown to downregulate pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 at levels comparable to dexamethasone, a well-known anti-inflammatory drug . This dual action highlights this compound's potential in treating conditions characterized by chronic inflammation.

Efficacy in Cancer Treatment

This compound has been evaluated across various cancer cell lines, including breast cancer models (MDA-MB-231, MDA-MB-468, MCF7). The compound exhibited significantly higher efficacy in inhibiting cancer cell proliferation compared to non-cancerous cells (2.6 to 17.6 times more effective) . Importantly, when combined with paclitaxel, an established chemotherapeutic agent, this compound showed additive effects, enhancing overall therapeutic outcomes.

Case Studies

A study involving the SW982 synovial cell line and primary human synoviocytes demonstrated that this compound effectively downregulated IL-6 and inhibited cell migration. Notably, this effect was more pronounced in cells derived from rheumatoid arthritis patients than in healthy controls . This suggests that this compound may be particularly beneficial for patients with inflammatory conditions.

Summary of Research Findings

Study FocusKey Findings
Proteasome InhibitionEffective against chymotrypsin-like (IC50 = 50-100 nmol/L), caspase-like (IC50 = 3 μmol/L), and trypsin-like (IC50 = 1 nmol/L) activities
Anti-InflammatoryDownregulates IL-1β, TNF-α, IL-6, and IL-8; comparable efficacy to dexamethasone
Cancer Cell EfficacyKills cancer cells significantly more effectively than non-cancerous cells; shows additive effects with paclitaxel
Rheumatoid ArthritisMore effective in reducing IL-6 in synoviocytes from RA patients

Properties

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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